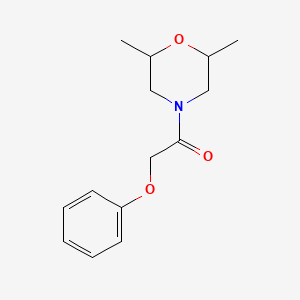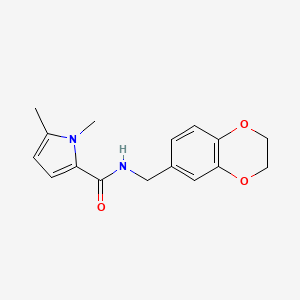![molecular formula C18H21N3O3 B7537992 N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and the immune system, respectively. NM-2201 has been used as a research chemical to investigate the effects of synthetic cannabinoids on the body.
Mechanism of Action
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids and phytocannabinoids. When N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a variety of effects, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can result in altered mood and increased motivation. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been shown to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress. This can result in increased anxiety and stress levels in some individuals.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows for the investigation of the effects of synthetic cannabinoids on these receptors. However, one limitation is that N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide is a relatively new compound, and there is limited information available on its effects and safety.
Future Directions
There are several future directions for research on N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide. One area of research could be to investigate the long-term effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on the brain and other organs. Another area of research could be to investigate the effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on different populations, such as adolescents and pregnant women. Additionally, research could be conducted to investigate the potential therapeutic applications of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, such as in the treatment of pain or anxiety disorders.
Synthesis Methods
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide can be synthesized by reacting 4-nitroaniline with 2-methylbenzyl chloride, followed by a reaction with 4-chlorobutyronitrile. The resulting compound is then reduced with lithium aluminum hydride to yield N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide.
Scientific Research Applications
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of appetite, pain, mood, and memory. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been used to study the effects of synthetic cannabinoids on the immune system, as the CB2 receptor is involved in the regulation of immune function.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-5-2-3-6-15(14)13-20-18(22)7-4-12-19-16-8-10-17(11-9-16)21(23)24/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSAHWJPBMQPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)


![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)